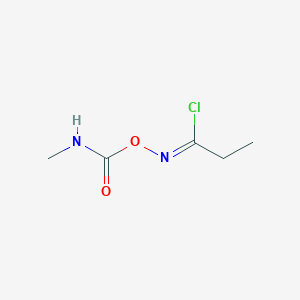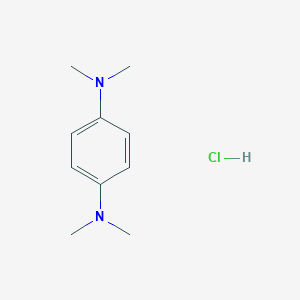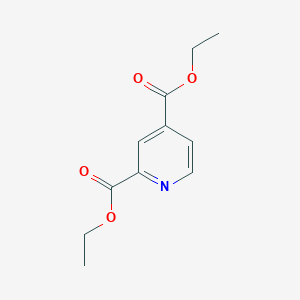![molecular formula C7H11N3O B163782 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one CAS No. 1215484-46-0](/img/structure/B163782.png)
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one, also known as THPP, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. THPP is a pyrazolopyridine derivative that has a unique chemical structure, which makes it an attractive target for synthesis and investigation.
Mécanisme D'action
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one acts on the GABA-A receptor, which is a neurotransmitter receptor that is involved in the regulation of anxiety, depression, and seizures. 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has been shown to enhance the activity of the GABA-A receptor, leading to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the inhibition of neuronal excitability. 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has several advantages for use in laboratory experiments, including its high potency and selectivity for the GABA-A receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one also has some limitations, including its limited solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research on 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one, including the development of new drugs based on its chemical structure, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential applications in the treatment of neurological disorders. Additionally, further studies are needed to understand the long-term effects of 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one and its potential for drug interactions.
Méthodes De Synthèse
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one can be synthesized through several methods, including the reaction of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine with acetylacetone in the presence of a catalyst. Another method involves the reaction of 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-amine with ethyl acetoacetate in the presence of a catalyst.
Applications De Recherche Scientifique
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. 2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one has been shown to have anticonvulsant, anxiolytic, and antidepressant effects, which make it a promising candidate for the development of new drugs for the treatment of neurological disorders.
Propriétés
Numéro CAS |
1215484-46-0 |
|---|---|
Nom du produit |
2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one |
Formule moléculaire |
C7H11N3O |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
2-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H11N3O/c1-10-7(11)5-2-3-8-4-6(5)9-10/h8-9H,2-4H2,1H3 |
Clé InChI |
BFLCRUVCGPMVCK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(N1)CNCC2 |
SMILES canonique |
CN1C(=O)C2=C(N1)CNCC2 |
Synonymes |
3H-Pyrazolo[3,4-c]pyridin-3-one, 1,2,4,5,6,7-hexahydro-2-Methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3aR,4R,5R,6aS)-5-(tert-butyldimethylsilyloxy)-2-oxohexahydro-2H-cyclopenta[b]furan-4-carbaldehyde](/img/structure/B163712.png)
![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)
![[(2R,3R,5R,10S,11S,12S,13R,17R)-2,11-dihydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-3-sulfooxy-1,2,3,5,6,7,11,12,16,17-decahydrocyclopenta[a]phenanthren-12-yl] acetate](/img/structure/B163716.png)



![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)



